molecular formula C7H14N2O B6234703 6-(propan-2-yl)piperazin-2-one CAS No. 323581-48-2

6-(propan-2-yl)piperazin-2-one

Cat. No.: B6234703
CAS No.: 323581-48-2
M. Wt: 142.2
InChI Key:
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Description

6-(propan-2-yl)piperazin-2-one is a heterocyclic organic compound featuring a piperazine ring substituted with a propan-2-yl group at the 6-position and a carbonyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(propan-2-yl)piperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired piperazin-2-one .

Another method involves the asymmetric catalytic hydrogenation of unsaturated piperazin-2-ones using catalysts such as iridium or palladium.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(propan-2-yl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex derivatives.

    Reduction: Reduction reactions can be used to modify the carbonyl group or other functional groups present in the molecule.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles or nucleophiles to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

6-(propan-2-yl)piperazin-2-one has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(propan-2-yl)piperazin-2-one include other piperazin-2-ones and morpholin-2-ones, which share the piperazine or morpholine ring structure with a carbonyl group at the 2-position. Examples include:

  • Piperazin-2-one
  • Morpholin-2-one
  • Substituted piperazin-2-ones with various alkyl or aryl groups

Uniqueness

This compound is unique due to the presence of the propan-2-yl group at the 6-position, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s stability, solubility, and interaction with specific molecular targets, making it a valuable scaffold for drug development and other applications.

Properties

CAS No.

323581-48-2

Molecular Formula

C7H14N2O

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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